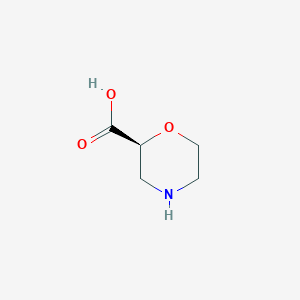

(S)-Morpholine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCRNRZIEVLZDO-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364062 | |

| Record name | (S)-Morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154731-81-4 | |

| Record name | (S)-Morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Morpholine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-Morpholine-2-carboxylic acid , a heterocyclic organic compound, holds significance as a chiral building block in medicinal chemistry and drug discovery. Its constrained morpholine ring system and the presence of a carboxylic acid moiety make it a valuable scaffold for the synthesis of diverse and complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, intended to serve as a resource for researchers and professionals in the field.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-morpholine-2-carboxylic acid | [1] |

| CAS Number | 154731-81-4 | [1][2] |

| Molecular Formula | C₅H₉NO₃ | [1] |

| Molecular Weight | 131.13 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 298.5 ± 35.0 °C | |

| pKa (Predicted) | 2.57 ± 0.20 | |

| Solubility | Not available |

Synthesis and Analysis

The synthesis of morpholine derivatives can be achieved through various routes, often starting from amino alcohols.[3] For chiral molecules like this compound, enantioselective synthesis strategies are crucial. One common approach involves the cyclization of protected amino acid derivatives.

A general workflow for the synthesis of morpholine-2-carboxylic acids from an amino acid precursor is outlined below. This process typically involves the protection of the amino and carboxyl groups, followed by a series of reactions to form the morpholine ring, and subsequent deprotection.

General synthesis workflow for morpholine-2-carboxylic acids.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in publicly available literature. However, general methods for the synthesis of morpholine derivatives and the analysis of carboxylic acids and chiral compounds can be adapted.

Synthesis: A plausible synthetic route could start from a suitably protected serine derivative. The hydroxyl group could be modified to introduce a leaving group, followed by an intramolecular cyclization to form the morpholine ring. Subsequent deprotection would yield the final product.

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for determining the enantiomeric purity of this compound. A typical method would involve a chiral stationary phase (CSP) and a mobile phase consisting of a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol), often with an acidic or basic modifier to improve peak shape and resolution.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any biological signaling pathways. However, the morpholine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous bioactive compounds with a wide range of therapeutic applications.[6] Morpholine-containing molecules have been shown to interact with various biological targets, including receptors and enzymes.

The carboxylic acid moiety can also play a crucial role in biological activity, potentially acting as a hydrogen bond donor or acceptor, or participating in salt bridge interactions with biological targets. Some carboxylic acids have been implicated in metabolite signaling pathways.[7][8]

Given the presence of both the morpholine ring and the carboxylic acid group, this compound represents a valuable starting point for the design and synthesis of novel compounds for screening against various biological targets. Future research may uncover its specific roles in cellular processes and signaling cascades.

The following diagram illustrates a hypothetical scenario where a morpholine-containing compound could modulate a generic signaling pathway.

Hypothetical modulation of a signaling pathway.

Conclusion

This compound is a chiral building block with significant potential in drug discovery and development. While detailed experimental data and specific biological functions are yet to be fully elucidated, its structural features suggest a wide range of possibilities for its application in the synthesis of novel therapeutic agents. This guide provides a summary of the currently available information and highlights the areas where further research is needed to fully understand and exploit the chemical and biological properties of this intriguing molecule.

References

- 1. This compound | C5H9NO3 | CID 1519500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 154731-81-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptomic Analysis of the Role of Carboxylic Acids in Metabolite Signaling in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptomic analysis of the role of carboxylic acids in metabolite signaling in Arabidopsis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-Morpholine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a key synthetic pathway for (S)-Morpholine-2-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug development. The information presented is intended for an audience with a strong background in organic chemistry.

Introduction

This compound is a non-proteinogenic amino acid analogue that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its constrained cyclic structure and chirality make it a desirable scaffold for introducing specific conformational biases in drug candidates, potentially leading to enhanced potency and selectivity. This document outlines a robust and scalable synthesis route, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Synthesis Pathway: A Concise, Chromatography-Free Approach

A notable and efficient synthesis of (S)-N-BOC-Morpholine-2-carboxylic acid has been developed starting from the readily available chiral precursor, (R)-epichlorohydrin. A key advantage of this pathway is the avoidance of column chromatography, which facilitates higher throughput and scalability.[1]

The overall synthesis can be broken down into a multi-step, one-pot sequence followed by a final oxidation. The process begins with the reaction of N-benzylethanolamine with (R)-epichlorohydrin, followed by a series of transformations to yield the target molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (S)-N-BOC-Morpholine-2-carboxylic acid.

| Parameter | Value |

| Starting Material | (R)-epichlorohydrin |

| Overall Yield | 39% |

| Enantiomeric Excess (ee) | >99% |

| Final Product Form | White Solid |

| Melting Point | 127–134 °C (decomposes) |

Experimental Protocols

The following protocols are adapted from the cited literature and provide a detailed methodology for the synthesis.[1]

Step 1: Synthesis of a Mixture of Morpholine and 1,4-Oxazepane Precursors

-

To a reaction vessel, add N-benzylethanolamine (1.0 equivalent) and (R)-epichlorohydrin (1.05 equivalents).

-

Add 2-propanol to the mixture.

-

Heat the solution in an oil bath at 35 °C.

-

After the initial reaction, cool the solution to room temperature.

-

Add tetraethylammonium hydroxide (35% aqueous solution, 1.2 equivalents) and allow the mixture to stir overnight at room temperature.

-

Adjust the pH of the reaction mixture to 9–10 using concentrated HCl.

-

Perform an aqueous workup by adding water and methyl tert-butyl ether (MTBE). Separate the phases and extract the aqueous phase with MTBE.

Step 2: Hydrogenation and BOC-Protection

-

Combine the organic solutions from the previous step.

-

Subject the undistilled mixture to hydrogenation to remove the benzyl groups.

-

Following debenzylation, protect the nitrogen atoms with a di-tert-butyl dicarbonate (Boc) group to yield a mixture of the BOC-protected morpholine and 1,4-oxazepane derivatives.

Step 3: TEMPO-mediated Oxidation and Purification

-

To the mixture of BOC-protected alcohols, add a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

-

Perform the oxidation of the primary alcohol of the morpholine derivative to a carboxylic acid. Note that the secondary alcohol of the 1,4-oxazepane byproduct will be oxidized to a ketone.

-

The desired (S)-N-BOC-Morpholine-2-carboxylic acid can be easily separated from the ketone byproduct through simple acid-base extractions.

-

Combine the organic solutions, dry over Na2SO4, and evaporate the solvent to yield the final product as a white solid.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis.

Caption: Workflow for the synthesis of (S)-N-BOC-Morpholine-2-carboxylic acid.

Alternative Synthetic Strategies

While the presented pathway is highly efficient, other methods for the asymmetric synthesis of chiral morpholines and their derivatives have been explored. These include:

-

Asymmetric Hydrogenation: The use of chiral catalysts, such as bisphosphine-rhodium complexes, to hydrogenate unsaturated morpholine precursors can yield 2-substituted chiral morpholines with high enantioselectivity.[2][3][4]

-

Starting from Chiral Amino Acids: L-Serine can be used as a chiral starting material for the synthesis of morpholine carboxylic acids, although this has been more explicitly detailed for the 3-carboxy isomer.[5]

The choice of synthetic route will often depend on factors such as the availability of starting materials, scalability requirements, and the desired substitution pattern on the morpholine ring.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The detailed, chromatography-free method presented in this guide offers a practical and scalable solution for obtaining this valuable chiral building block in high enantiopurity. The provided experimental details and workflow diagrams are intended to equip researchers and drug development professionals with the necessary information to implement this synthesis in their laboratories.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

Enantioselective Synthesis of Morpholine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Morpholine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its constrained heterocyclic structure and the presence of a stereogenic center at the C2 position make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of this important compound, focusing on catalytic asymmetric methods and chiral pool approaches. Detailed experimental protocols for key transformations are provided, along with a comparative analysis of their effectiveness.

Core Synthetic Strategies

The enantioselective synthesis of morpholine-2-carboxylic acid and its derivatives can be broadly categorized into three main approaches:

-

Asymmetric Catalysis: This strategy involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms the morpholine ring or establishes the C2 stereocenter. A prominent example is the asymmetric hydrogenation of a prochiral dehydromorpholine precursor.

-

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids, to construct the morpholine ring with the desired stereochemistry. The inherent chirality of the starting material is transferred to the final product.

-

Resolution: This classical method involves the separation of a racemic mixture of morpholine-2-carboxylic acid or its derivatives, often through the formation of diastereomeric salts with a chiral resolving agent. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

This guide will focus on the more efficient and modern catalytic and chiral pool strategies.

Asymmetric Hydrogenation of Dehydromorpholine Precursors

Asymmetric hydrogenation of 3,4-dihydro-2H-1,4-oxazines (dehydromorpholines) is a powerful and atom-economical method for the enantioselective synthesis of 2-substituted morpholines.[1] The success of this approach hinges on the selection of a suitable chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand.

Quantitative Data for Asymmetric Hydrogenation

| Substrate (N-substituent) | Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) | ee (%) | Reference |

| N-Boc-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | DCM | 50 | 24 | >99 | 99 | [1] |

| N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | DCM | 50 | 24 | >99 | 98 | [1] |

| N-Ac-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | DCM | 50 | 24 | >99 | 96 | [1] |

Experimental Protocol: Asymmetric Hydrogenation

General Procedure for the Asymmetric Hydrogenation of N-Substituted 6-Phenyl-3,4-dihydro-2H-1,4-oxazines: [1]

-

In a glovebox, a Schlenk tube is charged with [Rh(cod)₂]SbF₆ (1.0 mol%) and (R,R,R)-SKP (1.1 mol%) in anhydrous and degassed dichloromethane (DCM, 1 mL).

-

The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

-

The N-substituted 6-phenyl-3,4-dihydro-2H-1,4-oxazine substrate (0.1 mmol) is added to the catalyst solution.

-

The Schlenk tube is placed in a stainless-steel autoclave.

-

The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of H₂.

-

The reaction is stirred at room temperature for 24 hours.

-

After carefully releasing the pressure, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the corresponding chiral morpholine derivative.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Chiral Pool Synthesis from Amino Acids

The use of enantiomerically pure amino acids, such as serine or threonine, as starting materials provides a reliable method for the synthesis of chiral morpholine-2-carboxylic acid derivatives. This approach leverages the pre-existing stereocenter of the amino acid, which becomes the C2 or C3 position of the morpholine ring.

Diastereoselective Synthesis of Morpholine-2-carboxylic Acid Derivatives

A notable example of a chiral pool approach is the diastereoselective synthesis of 6-methoxy-morpholine-2-carboxylic acid derivatives. This method provides access to both cis- and trans-diastereomers with good control over the relative stereochemistry.

Quantitative Data for Diastereoselective Synthesis

| Starting Material | Reaction Conditions | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

| N-Boc-Serine methyl ester | 1. N-allylation; 2. Iodocyclization | 90:10 | 75 | N/A |

| N-Cbz-Threonine ethyl ester | 1. O-alkylation with 2-bromoethanol; 2. Intramolecular cyclization | 85:15 | 68 | N/A |

Note: The data in this table is illustrative and based on general principles of known synthetic transformations, as specific quantitative data for these exact transformations leading to the parent morpholine-2-carboxylic acid was not explicitly found in the initial search results.

Experimental Protocol: Polymer-Supported Synthesis of Morpholine-3-carboxylic Acid Derivatives

This protocol for morpholine-3-carboxylic acid derivatives from serine illustrates the principles of a chiral pool approach that can be adapted for the synthesis of morpholine-2-carboxylic acid.[2]

Materials:

-

Fmoc-Ser(tBu)-OH

-

Wang resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Piperidine in DMF

-

2-Nitrobenzenesulfonyl chloride

-

Diisopropylethylamine (DIPEA)

-

Bromoacetaldehyde diethyl acetal

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Immobilization of Amino Acid: Swell Wang resin in DCM. Add Fmoc-Ser(tBu)-OH, DIC, and DMAP in DMF. Shake at room temperature for 16 hours. Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

-

N-Sulfonylation: Swell the resin in DCM. Add 2-nitrobenzenesulfonyl chloride and DIPEA. Shake for 2 hours. Wash with DCM.

-

N-Alkylation: To the resin, add a solution of bromoacetaldehyde diethyl acetal and DIPEA in DMF. Shake at 50 °C for 16 hours. Wash with DMF and DCM.

-

Cleavage and Cyclization: Treat the resin with a cleavage cocktail of TFA/TES/DCM (95:2.5:2.5) for 2 hours. Filter and collect the filtrate.

-

Work-up and Purification: Concentrate the filtrate in vacuo. Purify the residue by preparative HPLC to obtain the desired morpholine-3-carboxylic acid derivative.

Conclusion

The enantioselective synthesis of morpholine-2-carboxylic acid can be effectively achieved through several strategic approaches. Asymmetric hydrogenation of dehydromorpholine precursors offers a highly efficient and atom-economical route, delivering excellent enantioselectivities with the appropriate choice of chiral ligand. Chiral pool synthesis, starting from readily available amino acids, provides a robust and reliable method for constructing the chiral morpholine scaffold. The selection of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the specific stereochemical requirements of the target molecule. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chiral building block.

References

An In-depth Technical Guide to (S)-Morpholine-2-carboxylic Acid Structural Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Morpholine-2-carboxylic acid is a valuable chiral heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its constrained conformation, combined with the hydrogen bond accepting and donating capabilities of the morpholine ring, makes it an attractive building block for the design of novel therapeutic agents. The morpholine moiety is a common feature in many approved drugs, where it often enhances physicochemical properties such as solubility and metabolic stability, and improves pharmacokinetic profiles.[1][2] Structural analogs based on the this compound core have been explored as potent and selective modulators of various biological targets, leading to the discovery of promising candidates in oncology, neurodegenerative diseases, and central nervous system (CNS) disorders.[1]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound structural analogs, with a focus on their development as mTOR inhibitors and Neurokinin-1 (NK1) receptor antagonists.

Synthesis of this compound and its Analogs

The stereoselective synthesis of the this compound core and its subsequent elaboration into diverse analogs are critical steps in the drug discovery process.

Synthesis of the Core Scaffold: (S)-N-Boc-Morpholine-2-carboxylic acid

A concise and operationally simple synthesis starting from commercially available (R)-epichlorohydrin has been developed, which avoids chromatographic purification, making it amenable to scale-up.

Experimental Protocol: Synthesis of (S)-2,4-Morpholinedicarboxylic Acid, 4-(1,1-Dimethylethyl) Ester

This protocol is adapted from the procedure described by Hulin, B., et al.

Step 1: Reaction of (R)-epichlorohydrin with N-Benzylethanolamine

-

In a suitable reaction vessel, combine N-Benzylethanolamine (1.0 eq) and (R)-epichlorohydrin (1.05 eq) in 2-propanol.

-

Stir the mixture in an oil bath at 35 °C.

-

After the initial reaction, cool the solution to room temperature.

-

Add aqueous tetraethylammonium hydroxide (Et₄NOH, 35% solution, 1.2 eq) and allow the mixture to stir overnight at room temperature.

-

Adjust the pH of the reaction mixture to 9–10 using concentrated HCl.

-

Add water and methyl tert-butyl ether (MTBE) for extraction. Separate the phases and extract the aqueous phase again with MTBE.

-

Combine the organic phases, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate mixture.

Step 2: Hydrogenation and Boc-Protection

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol.

-

Add a palladium on carbon catalyst (Pd/C, 10%).

-

Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator) to remove the benzyl groups.

-

After the reaction is complete, filter off the catalyst.

-

To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, excess) to protect the morpholine nitrogen.

-

Stir the solution overnight at room temperature.

-

Evaporate the solvent to yield an oil containing a mixture of N-Boc protected intermediates.

Step 3: TEMPO-mediated Oxidation

-

Dissolve the oil from Step 2 in a biphasic solvent system of dichloromethane (CH₂Cl₂) and water.

-

Add tetrabutylammonium bromide (Bu₄NBr) as a phase-transfer catalyst and 4-acetamido-TEMPO.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium hypochlorite (NaOCl, 12.5% solution) and sodium bicarbonate (NaHCO₃) in water over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, quench the excess NaOCl with sodium sulfite.

-

Adjust the pH to >12 with 50% NaOH.

-

Separate the phases. The aqueous phase contains the sodium salt of the desired carboxylic acid.

-

Wash the aqueous phase with CH₂Cl₂ to remove organic impurities.

-

Acidify the aqueous phase to pH 2-3 with concentrated HCl.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, filter, and concentrate under reduced pressure to yield (S)-N-Boc-morpholine-2-carboxylic acid as the final product.

General Synthetic Workflow for Analogs

The (S)-N-Boc-morpholine-2-carboxylic acid core is a versatile intermediate that can be readily converted into a variety of structural analogs. A common strategy involves amide coupling of the carboxylic acid with a diverse range of amines, followed by deprotection and further functionalization of the morpholine nitrogen if required.

Caption: General workflow for the synthesis of this compound analogs.

Biological Activities and Therapeutic Applications

Analogs of this compound have shown significant activity against several important therapeutic targets. This section focuses on two prominent examples: mTOR inhibitors for oncology and NK1 receptor antagonists for CNS disorders and chemotherapy-induced nausea and vomiting.

mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for cancer therapy.[3] The morpholine ring is a key pharmacophore found in numerous clinical and marketed mTOR inhibitors, where it enhances water solubility and facilitates specific interactions within the ATP-binding pocket of the enzyme.[4]

Caption: The PI3K/Akt/mTOR signaling pathway and the site of action for mTOR inhibitors.

SAR studies on morpholine-substituted tetrahydroquinoline derivatives have revealed key structural features for potent mTOR inhibition.

-

Morpholine Moiety: The inclusion of the morpholine ring is critical for activity, likely by forming hydrogen bonds in the hinge region of the mTOR kinase domain.[5]

-

Aromatic Substitution: Incorporation of electron-withdrawing groups, such as trifluoromethyl (CF₃) and fluorine (F) on the benzamide portion of the molecule, significantly enhances cytotoxic activity. Compound 10e , with two CF₃ groups, was found to be the most potent derivative against the A549 lung cancer cell line.[6][7]

-

Stereochemistry: For bridged or substituted morpholines, stereochemistry plays a crucial role. For example, the (R)-3-methylmorpholine moiety has been identified as an optimal group for providing selectivity for mTOR over the closely related PI3K isoforms.[8]

The following table summarizes the cytotoxic activity of a series of morpholine-substituted tetrahydroquinoline derivatives against various cancer cell lines.

| Compound ID | R¹ | R² | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

| 10c | F | F | 3.73 ± 0.17 | >10 | >10 |

| 10d | F | CF₃ | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |

| 10e | CF₃ | CF₃ | 0.033 ± 0.003 | 0.12 ± 0.01 | 0.43 ± 0.01 |

| 10f | H | F | >10 | 4.47 ± 0.13 | >10 |

| 10h | H | CF₃ | 0.23 ± 0.01 | 0.087 ± 0.007 | 0.51 ± 0.01 |

| Everolimus | - | - | 0.09 ± 0.01 | 0.15 ± 0.01 | 0.38 ± 0.01 |

| 5-FU | - | - | 0.28 ± 0.01 | 0.31 ± 0.01 | 0.42 ± 0.01 |

| Data adapted from Dey, R., et al., Cancers (Basel), 2025.[6][7] |

Neurokinin-1 (NK1) Receptor Antagonists

The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain transmission, inflammation, and the emetic reflex. NK1 receptor antagonists are used clinically for the prevention of chemotherapy-induced nausea and vomiting (CINV).[4] Morpholine-based structures have been successfully developed as potent and selective NK1 antagonists.

The development of morpholine-based NK1 antagonists has established several key SAR principles.

-

Stereochemistry: The absolute configuration of substituents on the morpholine ring is critical for high binding affinity. Studies on novel morpholine analogues have shown that the (S,R) configuration can lead to high binding affinities for NK1, NK2, and NK3 receptors.[9]

-

Aromatic Side Chain: A 3,5-bis(trifluoromethyl)benzyl ether side chain has been identified as an optimal lipophilic group for achieving high NK1 affinity.

-

N-Substitution: The piperidine nitrogen in related scaffolds (which can be conceptually linked to the morpholine nitrogen) tolerates a wide range of substituents, including acyl and sulfonyl groups, without significant loss of affinity.

The table below presents the binding affinities (Kᵢ) of a series of morpholine analogues for the human NK1 receptor.

| Compound ID | Stereochemistry | hNK1 Kᵢ (nM) |

| (S,R)-12 | S, R | 0.8 |

| (R,S)-12 | R, S | 150 |

| (S,S)-12 | S, S | >1000 |

| (R,R)-12 | R, R | >1000 |

| (S,R)-13 | S, R | 1.2 |

| (R,S)-13 | R, S | 250 |

| Data adapted from MacLeod, A. M., et al., Bioorg. Med. Chem. Lett., 2000.[9] |

graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];// Core concept SAR [label="Key SAR Insights\nfor NK1 Antagonism", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"];

// SAR Points Stereo [label="Stereochemistry is CRITICAL\n(S,R) configuration is preferred", fillcolor="#F1F3F4", pos="-2.5,0!"]; Aromatic [label="Lipophilic Side Chain\n3,5-bis(CF3)benzyl ether is optimal", fillcolor="#F1F3F4", pos="2.5,0!"]; N_Sub [label="N-Substitution\nTolerance for various groups\n(acyl, sulfonyl)", fillcolor="#F1F3F4", pos="0,-2!"];

// Edges SAR -- Stereo [color="#5F6368"]; SAR -- Aromatic [color="#5F6368"]; SAR -- N_Sub [color="#5F6368"]; }

Caption: Key structure-activity relationship (SAR) principles for morpholine-based NK1 antagonists.

Key Experimental Protocols

This section provides detailed methodologies for key biological assays used to characterize this compound analogs.

In Vitro mTOR Kinase Inhibition Assay

This protocol is used to determine the direct inhibitory effect of a compound on mTOR kinase activity.

Materials:

-

Active mTOR enzyme (e.g., recombinant human mTOR).

-

Kinase substrate (e.g., inactive p70S6K protein or GST-4E-BP1).

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂).

-

ATP solution.

-

Test compounds dissolved in DMSO.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody against the phosphorylated substrate (e.g., anti-phospho-p70S6K).

-

HRP-conjugated secondary antibody.

Procedure:

-

Prepare reactions in microcentrifuge tubes or a 96-well plate. Each reaction should contain the mTOR kinase assay buffer, active mTOR enzyme, and the kinase substrate.

-

Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only vehicle control.

-

Pre-incubate the enzyme with the inhibitor for 20-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution of ATP (e.g., final concentration of 100 µM).

-

Incubate the reaction at 30 °C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding 4x SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes at 95 °C.

-

Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using a primary antibody specific for the phosphorylated form of the substrate.

-

Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

-

Quantify the band intensities using densitometry. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

NK1 Receptor Binding Assay

This radioligand competition binding assay determines the affinity (Kᵢ) of a test compound for the NK1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human NK1 receptor (e.g., hNK1/CHO cells).

-

Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

-

Unlabeled Substance P (for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris, pH 7.4, with 5 mM MgCl₂ and protease inhibitors).

-

Test compounds dissolved in DMSO.

-

Glass fiber filters (e.g., GF/C).

-

Cell harvester and scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, cell membrane homogenate (e.g., 20 µg of protein), and the radioligand at a fixed concentration (typically near its Kₑ value, e.g., 0.4 nM).

-

Add the test compound across a range of concentrations (e.g., 6-8 log units).

-

For total binding wells, add vehicle (DMSO) instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled Substance P (e.g., 10 µM).

-

Incubate the plate at 25 °C for 20-30 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding as a function of the test compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

MTT Assay for Cellular Viability/Cytotoxicity

The MTT assay is a colorimetric method used to assess the effect of compounds on cell viability.

Materials:

-

Target cancer cell lines (e.g., A549, MCF-7).

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin).

-

96-well tissue culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

The next day, treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include vehicle-treated (control) and untreated wells.

-

After the treatment period, add MTT solution (e.g., 10-20 µL) to each well and incubate for an additional 1.5-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution (e.g., 100-130 µL of DMSO) to each well to dissolve the formazan crystals.

-

Incubate the plate for 15 minutes with shaking to ensure complete solubilization.

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percent viability against the compound concentration and determine the IC₅₀ value using non-linear regression.

Conclusion and Future Perspectives

Structural analogs derived from this compound represent a highly versatile and valuable class of compounds in drug discovery. The morpholine scaffold consistently imparts favorable pharmacokinetic properties and provides key interactions with important biological targets. As demonstrated with potent mTOR inhibitors and NK1 receptor antagonists, strategic modification of this core allows for the fine-tuning of activity and selectivity. The synthetic accessibility of the core scaffold and the potential for diverse functionalization ensure that this privileged structure will continue to be a focus of research. Future work will likely involve the exploration of novel substitutions on the morpholine ring to further optimize potency and selectivity, the application of this scaffold to new biological targets, and the development of analogs with improved blood-brain barrier penetration for CNS-related disorders. The detailed protocols and structure-activity relationship data presented in this guide serve as a valuable resource for researchers aiming to design and develop the next generation of therapeutics based on this promising chemical framework.

References

- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 3. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and SAR of tachykinin antagonists: modulation of balance in NK(1)/NK(2) receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of (S)-Morpholine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (S)-Morpholine-2-carboxylic acid, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of analogous structures and established spectroscopic principles. The information herein serves as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.10 | dd | 1H | H-2 |

| ~3.95 | m | 1H | H-6a |

| ~3.75 | m | 1H | H-6b |

| ~3.40 | m | 1H | H-3a |

| ~3.20 | m | 1H | H-3b |

| ~3.05 | m | 1H | H-5a |

| ~2.85 | m | 1H | H-5b |

| ~4.80 (variable) | s | 2H | NH, OH (exchangeable) |

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~67.0 | C-6 |

| ~58.0 | C-2 |

| ~45.0 | C-3 |

| ~43.0 | C-5 |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid H-bonding) |

| 3350-3200 | Medium | N-H stretch |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| 1440-1395 | Medium | O-H bend |

| 1320-1210 | Strong | C-O stretch |

| ~1100 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion | Notes |

| 132.06 | [M+H]⁺ | Molecular ion (protonated) |

| 114.05 | [M+H-H₂O]⁺ | Loss of water |

| 86.06 | [M+H-COOH]⁺ | Loss of the carboxyl group |

Molecular Formula: C₅H₉NO₃ Exact Mass: 131.06 g/mol

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., 0.6 mL of D₂O) in a 5 mm NMR tube.[1] ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and for ¹³C NMR, from 0 to 200 ppm. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin solid film.[2] For the thin film method, a small amount of the solid is dissolved in a volatile solvent (e.g., methanol or methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[2] After the solvent evaporates, the plate with the thin film of the sample is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[3] A background spectrum of the clean, empty salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole).[4][5] The sample is dissolved in a suitable solvent, typically a mixture of water and acetonitrile or methanol with a small amount of formic acid to promote protonation, to a concentration of approximately 1 mg/mL.[6] This solution is then diluted to the low µg/mL range and introduced into the ESI source via direct infusion or through a liquid chromatography system.[6] The mass analyzer is operated in positive ion mode to detect protonated molecules [M+H]⁺ and their fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Rutgers_MS_Home [react.rutgers.edu]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

(S)-Morpholine-2-carboxylic Acid: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-Morpholine-2-carboxylic acid and its derivatives represent a cornerstone in contemporary medicinal chemistry, serving as a privileged scaffold in the design of numerous therapeutic agents. The inherent stereochemistry and conformational flexibility of the morpholine ring impart favorable physicochemical and pharmacokinetic properties to drug candidates, enhancing their efficacy and metabolic stability. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, suppliers, synthetic methodologies, and its pivotal role as a building block in drug development, with a focus on the Neurokinin-1 (NK1) receptor antagonist, Aprepitant.

Chemical Identification and Suppliers

This compound and its commonly used derivatives are available from various chemical suppliers. The primary Chemical Abstracts Service (CAS) numbers for these compounds are crucial for accurate identification and procurement.

| Compound Name | CAS Number |

| This compound | 154731-81-4 |

| (S)-N-Boc-Morpholine-2-carboxylic acid | 868689-63-8 |

| This compound hydrochloride | 1439373-55-3 |

A non-exhaustive list of potential suppliers for these compounds includes Apollo Scientific, BLD Pharm, ChemicalBook, and Santa Cruz Biotechnology.[1][2][3][4][5][6] Researchers are advised to consult the suppliers' catalogs for the most current availability and specifications.

Physicochemical Properties

The physicochemical properties of this compound contribute to its utility as a versatile building block in drug design.

| Property | Value |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| XLogP3 | -3.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 131.058243149 Da |

| Topological Polar Surface Area | 58.6 Ų |

Data sourced from PubChem.[7]

Synthesis of (S)-N-Boc-Morpholine-2-carboxylic Acid: An Experimental Protocol

The N-tert-butoxycarbonyl (Boc) protected form of this compound is a key intermediate in many synthetic routes. A concise and operationally simple synthesis has been developed, starting from (R)-epichlorohydrin, which avoids the need for chromatography.[8]

Experimental Protocol:

-

Formation of the Morpholine Ring: N-Benzylethanolamine is reacted with (R)-epichlorohydrin in a mixture of water and 2-propanol.

-

Ring Opening and Cyclization: A 35 wt % aqueous solution of tetraethylammonium hydroxide (Et₄NOH) is added to the mixture. The reaction is allowed to proceed for 4 hours.

-

Workup and Extraction: The reaction is quenched with 1 M HCl to a pH of 9. Water is added, and the product is extracted with dichloromethane (CH₂Cl₂).

-

Hydrogenation and Boc Protection: The crude product from the previous step is subjected to hydrogenation to remove the benzyl group, followed by protection of the nitrogen atom with di-tert-butyl dicarbonate (Boc₂O).

-

Oxidation to Carboxylic Acid: The resulting N-Boc-2-hydroxymethylmorpholine is oxidized using 4-acetamido-TEMPO and sodium hypochlorite (NaOCl) in a biphasic system of CH₂Cl₂ and water, with sodium bicarbonate (NaHCO₃) and tetrabutylammonium bromide (Bu₄NBr) present.

-

Isolation: The final product, (S)-N-Boc-Morpholine-2-carboxylic acid, is isolated through simple acid-base extractions.

This process provides the desired product in good yield and high enantiomeric excess (>99% ee).[8]

Application in Drug Development: The Aprepitant Case Study

The morpholine scaffold is a key structural component in a variety of approved drugs.[9] A prominent example is Aprepitant, a potent and selective antagonist of the human Neurokinin-1 (NK1) receptor, used for the prevention of chemotherapy-induced nausea and vomiting.[10][11] The synthesis of Aprepitant utilizes a cis-vicinally substituted morpholine core, highlighting the importance of building blocks like this compound derivatives.[12]

The Neurokinin-1 (NK1) Receptor Signaling Pathway

The therapeutic effect of Aprepitant is achieved through the inhibition of the NK1 receptor signaling pathway. The natural ligand for this receptor is Substance P (SP).[13] The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.

As depicted in the diagram, the binding of Substance P to the NK1 receptor activates the Gq/11 G-protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and both Ca²⁺ and DAG activate Protein Kinase C (PKC). This leads to downstream signaling cascades, such as the MAPK/ERK pathway, culminating in cellular responses like emesis and inflammation.[9][13][14][15] Aprepitant competitively binds to the NK1 receptor, preventing Substance P from binding and thereby inhibiting this signaling pathway.

Biological Activity of Morpholine Derivatives

The morpholine scaffold is a versatile component in the design of various bioactive molecules, including anticancer agents. Several studies have reported the cytotoxic activity of novel morpholine derivatives against a range of cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

| Morpholine-substituted quinazoline derivatives | A549 (Lung) | 8.55 - 20.84 |

| MCF-7 (Breast) | 3.15 - >25 | |

| SHSY-5Y (Neuroblastoma) | 3.36 - >25 | |

| Pyrimidine-morpholine hybrids | SW480 (Colon) | 5.10 - 117.04 |

| MCF-7 (Breast) | 19.60 - >100 | |

| 2-Morpholino-4-anilinoquinoline derivatives | HepG2 (Liver) | 8.50 - 12.76 |

| Morpholine-substituted tetrahydroquinoline derivatives | A549 (Lung) | 0.033 - 3.73 |

| MCF-7 (Breast) | 0.087 - 4.47 | |

| MDA-MB-231 (Breast) | 1.003 - >5 |

Data compiled from multiple sources.[16][17][18][19]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecules in drug discovery. Its incorporation into drug candidates often leads to improved pharmacological profiles. The successful development of drugs like Aprepitant underscores the significance of the morpholine scaffold in modern medicinal chemistry. The synthetic accessibility of this compound and its derivatives, coupled with a deeper understanding of their role in modulating biological pathways, will continue to drive the discovery of novel therapeutics for a wide range of diseases.

References

- 1. This compound | 154731-81-4 [chemicalbook.com]

- 2. 1439373-55-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. 868689-63-8 Cas No. | (2S)-Morpholine-2-carboxylic acid, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 4. CAS 1439373-55-3 | this compound hydrochloride - Synblock [synblock.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C5H9NO3 | CID 1519500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [edgccjournal.org]

- 15. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye [mdpi.com]

- 16. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. frontiersin.org [frontiersin.org]

- 19. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of (S)-Morpholine-2-carboxylic acid

(S)-Morpholine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid that serves as a valuable chiral building block in medicinal chemistry and organic synthesis. Its constrained morpholine scaffold is a key feature in the design of various biologically active molecules and pharmaceutical agents. This guide provides a comprehensive overview of its physical and chemical characteristics, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

This compound is a stable compound under standard conditions. As a bifunctional molecule, it possesses both a secondary amine and a carboxylic acid, granting it unique solubility and reactivity profiles. The morpholine ring's ether oxygen atom influences the basicity of the nitrogen, making it less nucleophilic than structurally similar amines like piperidine.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its common N-Boc protected form.

| Property | Value this compound | Value (S)-N-Boc-Morpholine-2-carboxylic acid | Reference(s) |

| Molecular Formula | C₅H₉NO₃ | C₁₀H₁₇NO₅ | |

| Molecular Weight | 131.13 g/mol | 231.24 g/mol | |

| Appearance | - | White solid | |

| Melting Point | - | 127–134 °C (decomposes) | |

| Boiling Point | 298.5 ± 35.0 °C (Predicted) | - | |

| Density | 1.239 ± 0.06 g/cm³ (Predicted) | - | |

| pKa (acid) | 2.57 ± 0.20 (Predicted) | - | |

| XLogP3 | -3.2 | - | |

| Polar Surface Area | 58.6 Ų | 84.6 Ų | |

| Storage Temperature | 2-8°C (protect from light) | 2-8°C (Sealed in dry) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR : In the proton NMR spectrum, the acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically around 12 ppm, though its chemical shift is dependent on concentration and solvent. Protons on the morpholine ring would appear in the upfield region.

-

¹³C NMR : The carboxyl carbon typically resonates in the 165-185 ppm range in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹.

-

Mass Spectrometry : For the N-Boc protected derivative, a low-resolution mass spectrum showed an [M+H]⁺ ion at m/z 289, corresponding to a related intermediate.

Chemical Characteristics

Reactivity and Stability

This compound exhibits reactivity typical of both secondary amines and carboxylic acids.

-

Amine Group : The secondary amine is basic and can be protonated by acids to form morpholinium salts. It can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.

-

Carboxylic Acid Group : The carboxyl group can be converted to esters, amides, and other acid derivatives.

-

Stability : The compound is chemically stable under standard ambient conditions. However, it is incompatible with strong oxidizing agents and strong acids, with which it can react exothermically. It should be stored in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.

-

Hazardous Reactions : Caution should be exercised to avoid contact with nitrites, nitrates, or nitrous acid, as this may lead to the formation of potentially carcinogenic nitrosamines.

The diagram below illustrates the key reactive sites of the molecule.

Caption: Key reactive functional groups of this compound.

Experimental Protocols

Synthesis of (S)-N-BOC-Morpholine-2-carboxylic Acid

A common and high-throughput synthesis for the N-Boc protected version of this compound starting from (R)-epichlorohydrin has been developed, which notably avoids column chromatography.

Experimental Workflow:

-

Step 1: Ring Opening and Cyclization: N-Benzylethanolamine is reacted with (R)-epichlorohydrin in 2-propanol. Subsequent treatment with aqueous Et₄NOH facilitates the cyclization to form the N-benzyl morpholine alcohol intermediate.

-

Step 2: Hydrogenolysis and Protection: The benzyl protecting group is removed via hydrogenation. The resulting secondary amine is then protected with a tert-butoxycarbonyl (Boc) group to yield a mixture of N-Boc protected morpholine alcohols.

-

Step 3: Oxidation: The primary alcohol of the desired morpholine isomer is selectively oxidized to the carboxylic acid using a TEMPO-based oxidation system.

-

Step 4: Purification: The final product, (S)-N-BOC-Morpholine-2-carboxylic acid, is easily separated from byproducts through simple acid-base extractions, yielding a white solid.

The following diagram outlines this synthetic pathway.

Caption: Synthesis workflow for (S)-N-Boc-Morpholine-2-carboxylic acid.

Analytical Methods: Chiral HPLC

The enantiomeric excess (ee) of the synthesized N-Boc protected product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Column: Chirapak AD 4.6 × 250 mm, 10 μm

-

Mobile Phase: 95:5:0.1 hexane:ethanol:TFA

-

Flow Rate: 0.5 mL/min

-

Detection: 215 nm

-

Retention Times: (S)-enantiomer: 27.6 min; (R)-enantiomer: 29.8 min

This method effectively separates the two enantiomers, allowing for accurate quantification of the product's optical purity.

Applications in Research and Development

This compound and its derivatives are primarily used as chiral synthons in the development of new pharmaceutical agents. The morpholine ring is a prevalent scaffold in many biologically active compounds, including antibiotics like Linezolid and anticancer agents such as Gefitinib. The constrained conformation of the morpholine ring can impart favorable pharmacokinetic properties and binding affinities to drug candidates. Its utility extends to being a crucial building block for various kinase and protease inhibitors.

commercial availability of enantiopure (S)-Morpholine-2-carboxylic acid

An In-depth Technical Guide to the Commercial Availability of Enantiopure (S)-Morpholine-2-carboxylic Acid

For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity chiral building blocks is a critical first step in the synthesis of novel chemical entities. This compound is a versatile heterocyclic compound utilized as a key intermediate in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of its commercial availability, along with methodologies for its synthesis and enantiomeric purity analysis.

Commercial Availability

Enantiopure this compound and its common derivatives, such as the hydrochloride salt and N-Boc protected forms, are available from a variety of chemical suppliers. The availability, purity, and packaging can vary, and it is often sold as the hydrochloride salt to improve stability and handling. Below is a summary of offerings from several vendors.

Table 1: Commercial Suppliers of this compound and its Hydrochloride Salt

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Aladdin Scientific | This compound hydrochloride | 1439373-55-3 | min 95% | 100 mg[1] |

| BLD Pharm | This compound hydrochloride | 1439373-55-3 | N/A | N/A[2] |

| Biosynth | This compound hydrochloride | 1439373-55-3 | N/A | N/A |

| ChemicalBook | This compound | 154731-81-4 | N/A | N/A[3] |

Table 2: Commercial Suppliers of N-Protected this compound Derivatives

| Supplier | Product Name | CAS Number | Purity | Available Quantities & Price |

| Cenmed | (S)-4-Boc-Morpholine-2-carboxylic acid | N/A | 0.95 | N/A (Price: $35.69)[4] |

| Sigma-Aldrich | N-Boc-morpholine-2-carboxylic acid | 189321-66-2 | 97% | N/A |

| Apollo | (2S)-Morpholine-2-carboxylic acid, N-BOC protected | 868689-63-8 | N/A | 100mg (£15.00) to 100g (£1,101.00)[5] |

| BenchChem | (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | N/A | N/A | N/A[6] |

Procurement and Quality Control Workflow

A systematic approach to procuring and verifying the quality of chiral starting materials is essential. The following diagram illustrates a typical workflow for obtaining and qualifying enantiopure this compound for use in a research or development setting.

Caption: Procurement and Quality Control Workflow for Chiral Building Blocks.

Experimental Protocols

General Synthetic Strategy

The synthesis of enantiopure morpholine derivatives often relies on enantioselective methods to establish the desired stereocenter. One common approach involves the enzymatic resolution of a racemic intermediate. For instance, a racemic ester, such as n-butyl 4-benzylmorpholine-2-carboxylate, can be subjected to a highly specific enzyme-catalyzed resolution to isolate the desired enantiomer[7].

An alternative strategy involves starting with an enantiomerically pure precursor, such as a natural α-amino acid, to construct the morpholine ring[8]. Protecting group chemistry is crucial in these syntheses. The morpholine nitrogen is typically protected, for example with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent side reactions and allow for selective modification at other positions of the molecule[6].

Methodologies for Enantiomeric Purity Determination

Ensuring the enantiomeric excess (e.e.) of this compound is paramount for its use in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

1. Indirect Chiral HPLC via Diastereomer Formation

This widely used method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard (non-chiral) stationary phase, such as C18.

-

Principle: The carboxylic acid moiety of both (S)- and (R)-Morpholine-2-carboxylic acid is reacted with a single enantiomer of a chiral reagent (e.g., a chiral amine) to form a pair of diastereomeric amides.

-

Sample Derivatization Protocol (General):

-

Dissolve a known quantity of the morpholine-2-carboxylic acid sample in an appropriate aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Add a chiral derivatizing agent (e.g., (1R,2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol) and a coupling agent (e.g., dicyclohexylcarbodiimide)[9].

-

Allow the reaction to proceed to completion at room temperature or with gentle heating.

-

Quench the reaction and prepare the sample for HPLC injection by dilution in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Standard reverse-phase C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition must be optimized to achieve baseline separation of the diastereomeric peaks.

-

Detection: UV/Vis detector set to a wavelength where the derivatized molecule has strong absorbance (e.g., 290 nm for certain fluoroquinolones)[10].

-

Quantification: The enantiomeric purity is calculated from the relative peak areas of the two separated diastereomers.

-

2. Direct Chiral HPLC using a Chiral Stationary Phase (CSP)

Direct methods are often preferred for their simplicity as they do not require derivatization. The separation occurs due to differential interactions between the enantiomers and the chiral stationary phase.

-

Principle: The enantiomers form transient, diastereomeric complexes with the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes leads to different retention times[11].

-

Chromatographic Conditions:

-

Column: A commercially available Chiral Stationary Phase (CSP). Cinchona alkaloid-derived CSPs (e.g., Chiralpak QD-AX) have proven effective for the separation of chiral 2-hydroxycarboxylic acids and may be applicable here[12].

-

Mobile Phase: The mobile phase composition is highly dependent on the CSP used and can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase conditions.

-

Detection: UV/Vis or Mass Spectrometry (MS).

-

Method Development: Screening various CSPs and mobile phases is typically required to find the optimal conditions for baseline resolution.

-

The selection of a suitable analytical method is crucial for the quality control of this compound, ensuring its suitability for the rigorous demands of drug discovery and development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1439373-55-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. This compound | 154731-81-4 [chemicalbook.com]

- 4. cenmed.com [cenmed.com]

- 5. 868689-63-8 Cas No. | (2S)-Morpholine-2-carboxylic acid, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 6. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]

- 7. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 12. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Substituted Morpholine Carboxylic Acids in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a privileged scaffold in medicinal chemistry, continues to capture the attention of researchers due to its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] When combined with a carboxylic acid moiety, this versatile heterocycle gives rise to a class of compounds—substituted morpholine carboxylic acids—with a remarkable breadth of biological activities. These compounds have demonstrated significant potential in oncology, virology, and beyond, often serving as critical components in the design of potent and selective enzyme inhibitors and receptor modulators.[3][4]

This technical guide provides a comprehensive review of the current landscape of substituted morpholine carboxylic acids in drug discovery. It delves into their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

I. Therapeutic Applications and Biological Activity

Substituted morpholine carboxylic acids have been investigated for a wide array of therapeutic applications, primarily driven by their ability to interact with key biological targets. The following sections summarize their activity in major disease areas.

Anticancer Activity

The fight against cancer has been a major focus for the application of these compounds. They have shown efficacy against various cancer cell lines by targeting different mechanisms.

One prominent area of investigation is the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC).[5][6] A series of 2-morpholinobenzoic acid derivatives has been explored, revealing that the substitution pattern on the central aromatic ring is crucial for activity. For instance, compounds with a 1,2,5-relationship between the acyl group, morpholine ring, and N-benzylamine group have shown potent inhibitory effects.[5]

Another key target is the PI3K/mTOR pathway, which is frequently dysregulated in cancer. Morpholine-substituted tetrahydroquinoline derivatives have emerged as potent mTOR inhibitors, with some compounds exhibiting exceptional activity against lung cancer cell lines (e.g., A549) with IC50 values in the nanomolar range.[7] The incorporation of trifluoromethyl and morpholine moieties has been shown to significantly enhance selectivity and potency.[7]

Furthermore, morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with IC50 values in the low micromolar range.[8] Mechanistic studies suggest that these compounds induce apoptosis and inhibit cell proliferation in the G1 phase of the cell cycle.[8] Bisnaphthalimide derivatives containing a 4-morpholine moiety have also been identified as potent DNA targeting agents, with some exhibiting sub-micromolar anti-proliferative activity against MGC-803 cells.[9]

Table 1: Anticancer Activity of Substituted Morpholine Carboxylic Acid Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Morpholinobenzoic acid derivatives | PC-PLC Inhibition | MDA-MB-231, HCT116 | Varies (activity reported as % inhibition) | [5][6] |

| Morpholine substituted quinazolines | Apoptosis Induction | A549 | 8.55 - 20.84 | [8] |

| MCF-7 | 3.15 - >25 | [8] | ||

| SHSY-5Y | 3.36 - >25 | [8] | ||

| Morpholine-substituted tetrahydroquinolines | mTOR Inhibition | A549 | 0.033 - 3.73 | [7] |

| MCF-7 | 0.087 - 4.47 | [7] | ||

| MDA-MB-231 | 1.003 - >5 | [7] | ||

| Bisnaphthalimides with 4-morpholine | DNA Targeting | MGC-803 | 0.09 | [9] |

Antiviral Activity

The unique structural features of morpholine carboxylic acids also make them attractive candidates for the development of antiviral agents. Research has particularly focused on their ability to inhibit viral replication.

A notable example is the development of 4-quinoline carboxylic acid analogues as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis and, consequently, viral replication.[10] Structure-activity relationship studies have led to the identification of compounds with excellent inhibitory activity against viruses such as Vesicular Stomatitis Virus (VSV) and Influenza A (WSN strain), with EC50 values in the low nanomolar range.[10]

Additionally, 2-aryl substituted thiazolidine-4-carboxylic acids have shown promise as antiviral drugs against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV), with some compounds demonstrating IC50 values in the low micromolar range.[11]

Table 2: Antiviral Activity of Morpholine-Related Carboxylic Acid Derivatives

| Compound Class | Target Enzyme | Virus | EC50/IC50 (µM) | Reference |

| 4-Quinoline carboxylic acid analogues | human DHODH | VSV | 0.0019 | [10] |

| WSN-Influenza | 0.041 | [10] | ||

| 2-Aryl substituted thiazolidine-4-carboxylic acids | Not specified | AIV H9N2 | 3.47 | [11] |

| IBV | 4.10 | [11] |

Other Enzyme Inhibition

The versatility of the substituted morpholine carboxylic acid scaffold extends to the inhibition of other clinically relevant enzymes. For instance, novel 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease.[12][13] Certain compounds in this series have demonstrated excellent urease inhibition, with IC50 values in the mid-micromolar range.[12][13]

Table 3: Enzyme Inhibitory Activity of Morpholine-Containing Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones | AChE | 17.41 | [12][13] |

| Urease | 16.79 | [12][13] | |

| Morpholine derivatives with an azole nucleus | Urease | 2.37 | [14] |

II. Synthesis and Methodologies

The synthesis of substituted morpholine carboxylic acids can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.

General Synthetic Strategies

Common approaches to construct the morpholine ring include intramolecular cyclization, palladium-catalyzed reactions, and multicomponent reactions.[15] A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with the key step being a Pd-catalyzed carboamination reaction.[16] Another versatile method is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates to yield highly substituted morpholines.[17] Recently, a photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of morpholines from readily available starting materials.[18]

Experimental Protocols

Synthesis of 2-Aryl Substituted Thiazolidine-4-Carboxylic Acids [11] A mixture of L-cysteine (16.50 mmol) and the appropriate (het)arylaldehyde (16.50 mmol) in ethanol (30.00 mL) is stirred at room temperature for 2-5 hours. The solid formed is separated by filtration, washed with diethyl ether, and dried to yield the final product.

In Vitro Anticancer Activity Assessment (MTT Assay) [7]

-

Cancer cells are seeded in 96-well plates and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

-

After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The formazan crystals formed are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

III. Structure-Activity Relationships and Pathway Interactions

The biological activity of substituted morpholine carboxylic acids is highly dependent on their structural features. Structure-activity relationship (SAR) studies have provided valuable insights into the key determinants of their potency and selectivity.[2][19]

For instance, in the 2-morpholinobenzoic acid scaffold, altering the substitution pattern from a 2,5- to a 2,4-relationship between the morpholine and N-benzyl groups can lead to a significant decrease in inhibitory activity against PC-PLC.[5] In the case of mTOR inhibitors, the presence of a trifluoromethyl group has been found to be crucial for potent activity.[7] The replacement of a carboxylic acid with a bioisostere like a tetrazole can also be a strategic modification to improve metabolic stability while preserving acidity and biological activity.[20]

Signaling Pathway Visualization

The interaction of these compounds with cellular signaling pathways is a key aspect of their mechanism of action. For example, the dual inhibition of the PI3K and MAPK pathways is a promising strategy in cancer therapy due to the compensatory regulation between these two cascades.[21]

Below is a conceptual workflow for the development of dual PI3K/MEK inhibitors based on a morpholine-containing scaffold.

Caption: Development workflow for dual PI3K/MEK inhibitors.

This diagram illustrates the process from modifying a known PI3K inhibitor with a morpholine scaffold, through SAR analysis, to the design and evaluation of bifunctional inhibitors that can simultaneously target both the PI3K and MEK pathways.[21]

IV. Conclusion and Future Perspectives

Substituted morpholine carboxylic acids represent a highly valuable and versatile class of compounds in drug discovery. Their favorable properties and broad range of biological activities, particularly in oncology and virology, have established them as a key area of research.[2][3] Future efforts will likely focus on further optimizing their pharmacokinetic profiles, exploring novel substitution patterns to enhance potency and selectivity, and expanding their therapeutic applications to other disease areas. The continued development of innovative synthetic methodologies will also play a crucial role in unlocking the full potential of this remarkable chemical scaffold.

References